2-Bromo-5-hydroxybenzaldehyde physical and chemical properties
2-Bromo-5-hydroxybenzaldehyde physical and chemical properties
An In-depth Technical Guide to 2-Bromo-5-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Bromo-5-hydroxybenzaldehyde (CAS No. 2973-80-0). It includes detailed experimental protocols for its synthesis, an analysis of its reactivity, and its applications as a key intermediate in pharmaceutical research.
Chemical Identity and Structure
2-Bromo-5-hydroxybenzaldehyde is an aromatic halogenated aldehyde.[1] Its structure consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO) at position 1, a bromine atom (-Br) at position 2, and a hydroxyl group (-OH) at position 5.[1] This specific arrangement of functional groups dictates its chemical reactivity and utility as a building block in organic synthesis.[1]
| Identifier | Value |
| IUPAC Name | 2-bromo-5-hydroxybenzaldehyde[2] |
| CAS Number | 2973-80-0[3][4] |
| Molecular Formula | C₇H₅BrO₂[3][4] |
| Molecular Weight | 201.02 g/mol [3][4] |
| InChI | 1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H[2][4] |
| InChIKey | SCRQAWQJSSKCFN-UHFFFAOYSA-N[1][4] |
| SMILES | C1=CC(=C(C=C1O)C=O)Br[2] |
| Synonyms | 4-Bromo-3-formylphenol, 5-Hydroxy-2-bromobenzaldehyde, Crisaborole Impurity 32[2][3] |
Physical and Chemical Properties
2-Bromo-5-hydroxybenzaldehyde is a pale grey or white to light brown solid at room temperature.[3][5][6] A comprehensive summary of its physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Physical State | Solid, Crystalline Powder | [3][7] |
| Appearance | White to Gray to Brown | [3][6] |
| Melting Point | 130-135 °C / 132-136 °C | [3][4][6] |
| Boiling Point | 286.7 ± 20.0 °C (Predicted) | [3][8] |
| Density | 1.737 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 8.67 ± 0.18 (Predicted) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Methanol | [3][6] |
| Flash Point | 127.2 °C | |
| Vapor Pressure | 0.00151 mmHg at 25°C | |
| Storage Conditions | Room temperature; Inert atmosphere (2-8°C); Cool, dark place (<15°C) | [3][6] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2-Bromo-5-hydroxybenzaldehyde.
| Technique | Data Reference |
| ¹H NMR | Spectrum available, chemical shifts reported in CDCl₃: δ 10.30 (s, CHO), 7.50 (d, J=8.7 Hz, Aryl-CH)[1] |
| ¹³C NMR | Spectrum available[2] |
| Infrared (IR) | FTIR spectrum from KBr wafer available[2] |
| Mass Spectrometry | GC-MS data available[3] |
Synthesis and Experimental Protocols
There are two primary synthetic routes for preparing 2-Bromo-5-hydroxybenzaldehyde. The choice of method may depend on the availability of starting materials versus the desired yield.[1]
Route 1: Regioselective Bromination of 3-Hydroxybenzaldehyde (B18108)
This method involves the direct electrophilic bromination of 3-hydroxybenzaldehyde. The hydroxyl and aldehyde groups on the aromatic ring direct the substitution pattern.[1]
Experimental Protocol:
-
Suspension: Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in dichloromethane (2400 mL) in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, dosing funnel, and condenser.
-
Dissolution: Heat the mixture to 35-40 °C to completely dissolve the starting material.
-
Bromination: Slowly add bromine (52 mL, 1.0 mol) dropwise via the addition funnel. Control the addition rate to maintain the internal reaction temperature between 35-38 °C.
-
Reaction: Stir the reaction mixture overnight at 35 °C after the addition is complete.
-
Work-up: Cool the mixture to -5 to 0 °C over two hours and continue stirring for an additional hour.
-
Isolation: Collect the precipitated solid by filtration and wash the filter cake with a cold ( -5 to 0 °C) 1:1 mixture of n-heptane/dichloromethane (400 mL).
-
Drying: Dry the resulting gray solid under vacuum at room temperature. The typical yield is around 63%.
Route 2: Demethylation of 2-Bromo-5-methoxybenzaldehyde (B1267466)
An alternative, higher-yielding route involves the demethylation of the corresponding methoxy-substituted precursor.[1]
Experimental Protocol:
-
Initial Mixture: To a solution of 2-bromo-5-methoxybenzaldehyde (2000.0 mg, 9.3 mmol) in dichloromethane (10 mL), slowly add boron tribromide (2M in DCM; 4.65 mL, 9.3 mmol) at 0 °C.
-
Reaction: Allow the reaction to warm to 25 °C and stir for 3 hours.
-
Quenching: Quench the reaction by adding water (10 mL) at 0 °C.
-
Extraction: Extract the product with ethyl acetate (50 mL).
-
Washing: Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Drying & Concentration: Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (petroleum ether) to afford the final product. This method can achieve a yield of approximately 90.9%.[1]
Caption: Comparative workflow of the two primary synthetic routes.
Reactivity and Applications in Drug Development
2-Bromo-5-hydroxybenzaldehyde is a valuable reactant used in the synthesis of numerous pharmaceutical agents and biologically active molecules.[3] Its utility stems from the reactivity of its three functional groups, which can be selectively modified to build more complex molecular architectures.
It serves as a key intermediate for:
-
PDE4 Inhibitors: Used in the treatment of inflammatory conditions.[3][8]
-
Bcl-XL Inhibitors: Investigated as potential anti-cancer agents.[3][8]
-
Prostate Cancer Cell Growth Inhibitors: A target for oncology drug development.[3][8]
-
Anti-inflammatory Agents: A broad category of therapeutic compounds.[3][8]
Caption: Role as a foundational block in pharmaceutical synthesis.
Safety and Handling
2-Bromo-5-hydroxybenzaldehyde requires careful handling due to its potential hazards.
-
GHS Hazard Statements: H302 (Harmful if swallowed) and H400 (Very toxic to aquatic life).[2]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), and P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth).[3][4]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and suitable protective clothing. Ensure adequate ventilation or use respiratory protection.
-
Fire Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Storage Class: Combustible Solid.[4]
Conclusion
2-Bromo-5-hydroxybenzaldehyde is a well-characterized compound with significant applications in medicinal chemistry and organic synthesis. Its defined physical properties, predictable reactivity, and established synthetic protocols make it a reliable and crucial intermediate for drug discovery and development professionals. Proper handling and adherence to safety guidelines are essential when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Bromo-5-hydroxybenzaldehyde | LGC Standards [lgcstandards.com]
- 3. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2973-80-0|2-Bromo-5-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 5. 2-Bromo-5-hydroxybenzaldehyde | 2973-80-0 | Benchchem [benchchem.com]
- 6. 2-Bromo-5-hydroxybenzaldehyde 2973-80-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 8. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
